![molecular formula C15H19N3O2S B216202 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B216202.png)
3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific molecular targets and exert a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of focus has been its ability to inhibit the activity of specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases such as cancer, while CAs are enzymes that play a role in pH regulation and have been implicated in diseases such as glaucoma and epilepsy.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide involves its ability to interact with specific molecular targets such as HDACs and CAs. By inhibiting the activity of these enzymes, this compound can alter gene expression and pH regulation, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide are diverse and depend on the specific molecular targets it interacts with. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce intraocular pressure in glaucoma, and improve seizure control in epilepsy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for certain molecular targets. This allows for a more targeted approach to studying the effects of this compound. However, one limitation is that the effects of this compound may vary depending on the specific cell type or disease model being studied.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide. One area of focus is the development of more potent and selective inhibitors of HDACs and CAs. Additionally, there is interest in studying the effects of this compound in other disease models such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of this compound as a therapeutic agent for cancer, glaucoma, and epilepsy.
Synthesemethoden
The synthesis of 3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-neopentyl-1,3,4-thiadiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 168-170°C.
Eigenschaften
Produktname |
3-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide |
---|---|
Molekularformel |
C15H19N3O2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)9-12-17-18-14(21-12)16-13(19)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,18,19) |
InChI-Schlüssel |
DRNSKZSVQZNBCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.